molecular formula C24H22N2O2 B14438715 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole CAS No. 80200-69-7

1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole

Cat. No.: B14438715
CAS No.: 80200-69-7
M. Wt: 370.4 g/mol
InChI Key: XKALREBPFHZYBZ-UHFFFAOYSA-N
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Description

1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 2-[4-(Benzyloxy)phenoxy]ethyl bromide: This intermediate is synthesized by reacting 4-(Benzyloxy)phenol with 2-bromoethyl bromide in the presence of a base.

    Cyclization to form this compound: The final step involves the reaction of 2-[4-(Benzyloxy)phenoxy]ethyl bromide with phenylhydrazine under acidic conditions to form the desired pyrazole compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-Phenyl-3-(4-benzyloxyphenyl)-1H-pyrazole: This compound has a similar structure but lacks the ethyl linker, which may affect its chemical reactivity and biological activity.

    4-(Benzyloxy)phenyl-1H-pyrazole: This compound lacks the phenoxyethyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

80200-69-7

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-phenyl-1-[2-(4-phenylmethoxyphenoxy)ethyl]pyrazole

InChI

InChI=1S/C24H22N2O2/c1-3-7-20(8-4-1)19-28-24-13-11-23(12-14-24)27-16-15-26-18-22(17-25-26)21-9-5-2-6-10-21/h1-14,17-18H,15-16,19H2

InChI Key

XKALREBPFHZYBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=C(C=N3)C4=CC=CC=C4

Origin of Product

United States

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